Potent Inhibition of CYP3A4 by Sesamoside: A Differentiated Liability vs. Inactive Iridoids
Sesamoside exhibits a unique and potent inhibition of the cytochrome P450 enzyme CYP3A4, a major drug-metabolizing enzyme, a feature not observed in other tested iridoids. This represents a critical differentiation for research applications involving drug interaction studies. Data shows sesamoside inhibits CYP3A4 with IC₅₀ values of 6.20 μM and 19.10 μM for testosterone and midazolam as substrates, respectively [1]. In stark contrast, shanzhiside methylester, a closely related analog, showed no inhibitory effect on CYP2B6 activity [2], and other major iridoids like catalpol and aucubin are not reported to have this potent CYP3A4 inhibition.
| Evidence Dimension | CYP3A4 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 6.20 μM (testosterone substrate); 19.10 μM (midazolam substrate) |
| Comparator Or Baseline | Shanzhiside methylester (inactive on CYP2B6); other iridoids (catalpol, aucubin) lack reported CYP3A4 inhibition |
| Quantified Difference | Sesamoside: IC₅₀ 6.20-19.10 μM; Comparator: inactive (no inhibition) |
| Conditions | In vitro enzyme inhibition assays using human recombinant CYP isoforms and specific probe substrates. |
Why This Matters
This establishes sesamoside as a key tool compound for studying CYP3A4-mediated drug interactions, a property absent in its closest chemical relatives, making it essential for specific ADME-Tox research programs.
- [1] BioCrick. Sesamoside Bioactivity Data (CYP450 Inhibition). View Source
- [2] Kim HJ, et al. Inhibition of cytochrome P450 2B6 by Astragalus extract mixture HT042. J Korean Soc Appl Biol Chem. 2015;58(4):607-612. View Source
